6-Methoxyquinoline-4-carboxamide
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Overview
Description
6-Methoxyquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core with a methoxy group at the 6th position and a carboxamide group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carboxamide typically involves the reaction of 6-methoxyquinoline with a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition-metal catalyzed reactions. These methods often employ catalysts like palladium or copper to facilitate the formation of the quinoline core and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-4-carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-4-carboxamide involves its interaction with cellular components to induce oxidative stress. This compound has been shown to decrease the GSH/GSSG ratio, leading to oxidative DNA damage and cell cycle arrest. It also induces apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
- 6-Methoxyquinoline-4-carboxylic acid
- 6-Methoxyquinoline-4-amine
- 6-Methoxyquinoline-4-carboxylate
Comparison: 6-Methoxyquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has shown superior anticancer properties, particularly in inducing oxidative stress and apoptosis in cancer cells .
Properties
CAS No. |
4363-96-6 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-methoxyquinoline-4-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3,(H2,12,14) |
InChI Key |
KEMMSENPKNZJPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N |
Origin of Product |
United States |
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